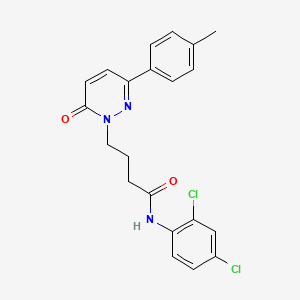

N-(2,4-dichlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Description

N-(2,4-dichlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic small molecule featuring a pyridazinone core substituted with a p-tolyl group (methyl-substituted phenyl) at position 3 and a butanamide linker terminating in a 2,4-dichlorophenyl moiety. This compound’s structure combines a heterocyclic scaffold with halogenated aromatic groups, which are common in pharmaceuticals for modulating bioactivity and pharmacokinetics.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O2/c1-14-4-6-15(7-5-14)18-10-11-21(28)26(25-18)12-2-3-20(27)24-19-9-8-16(22)13-17(19)23/h4-11,13H,2-3,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGRVBRPASHXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dichlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and case studies to elucidate the compound's efficacy and mechanisms of action.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a 2,4-dichlorophenyl group and a p-tolyl moiety. Its structural complexity suggests potential interactions with various biological targets. The molecular formula is CHClNO, with a molecular weight of approximately 364.25 g/mol.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that the compound inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses.

- IC Values : The compound demonstrated an IC value of 0.0032 µM against COX-2, indicating potent inhibitory activity compared to standard anti-inflammatory drugs such as celecoxib .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies utilizing various cancer cell lines have reported promising results:

- Cell Line Studies : In vitro studies on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines showed that the compound induces apoptosis through the activation of caspase pathways .

- Molecular Docking Studies : Molecular docking simulations suggest that this compound binds effectively to the active sites of target proteins involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Substituents on the pyridazine ring play a vital role in modulating activity:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| 2,4-Dichlorophenyl | Enhances COX-2 inhibition | |

| p-Tolyl | Contributes to anticancer effects |

Case Studies

- In Vivo Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups .

- Toxicology Assessments : Toxicological evaluations indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses. The LD50 was determined to be greater than 2000 mg/kg in rodent models, suggesting low acute toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs, as outlined below:

Structural Analogues with Pyridazinone Cores

Notes:

- Target vs.

- Target vs. : The dichlorophenyl group in the target may confer higher receptor-binding affinity compared to thiazolyl, as halogens often strengthen hydrophobic interactions.

- Target vs. : Thiophene in could improve metabolic stability over p-tolyl but may reduce steric bulk at the pyridazinone 3-position.

Functional Analogues with Dichlorophenyl Groups

- AM251 and Rimonabant : These cannabinoid receptor antagonists share a dichlorophenyl group but utilize a pyrazole-carboxamide core. The target’s pyridazinone scaffold may offer distinct selectivity profiles, avoiding CB1 receptor cross-reactivity.

- U-48800 and U-51754 : These opioid receptor analogs feature dichlorophenyl-acetamide structures but lack the pyridazinone ring. The target’s heterocyclic core could reduce opioid-like side effects.

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 2,4-dichlorophenyl group likely improves target engagement through hydrophobic interactions, while the p-tolyl group balances steric effects.

- Potential Applications: Analogous compounds in suggest oncology (anti-proliferative) or neurology (receptor modulation) applications.

- Knowledge Gaps: Specific data on the target’s solubility, metabolic stability, and receptor targets are needed for further validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.